Cas no 98592-04-2 (methyl 2-bromo-4-cyanobenzoate)
methyl 2-bromo-4-cyanobenzoate Chemical and Physical Properties
Names and Identifiers
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- Benzoic acid, 2-bromo-4-cyano-, methyl ester
- Methyl 2-bromo-4-cyanobenzoate
- AS-46236
- 98592-04-2
- ZH0038
- CL9181
- A929089
- METHYL2-BROMO-4-CYANOBENZOATE
- AKOS027339578
- SCHEMBL4778338
- DTXSID10630312
- MFCD18398738
- YDA59204
- JSIGBTNTMZSLMO-UHFFFAOYSA-N
- methyl 2-bromo-4-cyanobenzoate
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- MDL: MFCD18398738
- Inchi: 1S/C9H6BrNO2/c1-13-9(12)7-3-2-6(5-11)4-8(7)10/h2-4H,1H3
- InChI Key: JSIGBTNTMZSLMO-UHFFFAOYSA-N
- SMILES: BrC1C=C(C#N)C=CC=1C(=O)OC
Computed Properties
- Exact Mass: 238.95819g/mol
- Monoisotopic Mass: 238.95819g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 245
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 50.1Ų
methyl 2-bromo-4-cyanobenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015023424-250mg |
Methyl 2-bromo-4-cyanobenzoate |
98592-04-2 | 97% | 250mg |
$480.00 | 2023-08-31 | |
| Alichem | A015023424-500mg |
Methyl 2-bromo-4-cyanobenzoate |
98592-04-2 | 97% | 500mg |
$806.85 | 2023-08-31 | |
| Alichem | A015023424-1g |
Methyl 2-bromo-4-cyanobenzoate |
98592-04-2 | 97% | 1g |
$1445.30 | 2023-08-31 | |
| Apollo Scientific | OR400425-250mg |
Methyl 2-bromo-4-cyanobenzoate |
98592-04-2 | 95% | 250mg |
£76.00 | 2025-02-20 | |
| Apollo Scientific | OR400425-1g |
Methyl 2-bromo-4-cyanobenzoate |
98592-04-2 | 95% | 1g |
£163.00 | 2025-02-20 | |
| Apollo Scientific | OR400425-5g |
Methyl 2-bromo-4-cyanobenzoate |
98592-04-2 | 95% | 5g |
£567.00 | 2025-02-20 | |
| abcr | AB449431-250mg |
Methyl 2-bromo-4-cyanobenzoate, 95%; . |
98592-04-2 | 95% | 250mg |
€140.00 | 2025-04-14 | |
| abcr | AB449431-1g |
Methyl 2-bromo-4-cyanobenzoate, 95%; . |
98592-04-2 | 95% | 1g |
€226.50 | 2025-04-14 | |
| abcr | AB449431-5g |
Methyl 2-bromo-4-cyanobenzoate, 95%; . |
98592-04-2 | 95% | 5g |
€631.90 | 2025-04-14 | |
| abcr | AB449431-250 mg |
Methyl 2-bromo-4-cyanobenzoate, 95%; . |
98592-04-2 | 95% | 250MG |
€128.60 | 2022-06-10 |
methyl 2-bromo-4-cyanobenzoate Suppliers
methyl 2-bromo-4-cyanobenzoate Related Literature
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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3. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
Additional information on methyl 2-bromo-4-cyanobenzoate
Methyl 2-bromo-4-cyanobenzoate (CAS No. 98592-04-2): A Versatile Intermediate in Modern Chemical Synthesis
Methyl 2-bromo-4-cyanobenzoate (CAS No. 98592-04-2) is a significant intermediate in the field of organic synthesis, playing a crucial role in the development of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique structural features, comprising both bromine and cyano functional groups, make it a valuable building block for constructing more complex molecules. This compound has garnered considerable attention in recent years due to its utility in various synthetic pathways and its potential applications in medicinal chemistry.
The methyl 2-bromo-4-cyanobenzoate molecule is characterized by a benzoic acid derivative with a bromine substituent at the 2-position and a cyano group at the 4-position. This arrangement provides a high degree of reactivity, enabling it to participate in a wide range of chemical transformations. The presence of the bromine atom allows for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are essential in constructing biaryl and heteroaryl systems. Similarly, the cyano group can be transformed into other functional groups like carboxylic acids, amides, or nitriles, depending on the desired synthetic route.
In recent years, there has been growing interest in the application of methyl 2-bromo-4-cyanobenzoate in the synthesis of bioactive molecules. For instance, researchers have utilized this compound as a precursor in the development of novel pharmaceuticals targeting various diseases. Its structural framework is well-suited for designing molecules with specific biological activities. One notable area of research involves the use of methyl 2-bromo-4-cyanobenzoate in the synthesis of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The bromine and cyano groups provide handles for further derivatization, allowing chemists to fine-tune the properties of these inhibitors.
The cyano group in methyl 2-bromo-4-cyanobenzoate also makes it a valuable intermediate in the synthesis of heterocyclic compounds. Heterocycles are prevalent in many bioactive molecules due to their ability to mimic natural products and interact with biological targets. By incorporating methyl 2-bromo-4-cyanobenzoate into synthetic routes, researchers can efficiently construct nitrogen-containing heterocycles such as pyridines, pyrimidines, and triazines. These heterocycles have been shown to exhibit diverse biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.
Another area where methyl 2-bromo-4-cyanobenzoate has shown promise is in the development of agrochemicals. The compound's reactivity allows for the synthesis of novel pesticides and herbicides that are more effective and environmentally friendly. For example, derivatives of methyl 2-bromo-4-cyanobenzoate have been investigated as potent inhibitors of plant pathogens. By leveraging its structural features, chemists can design molecules that disrupt essential metabolic pathways in pests while minimizing harm to non-target organisms.
The versatility of methyl 2-bromo-4-cyanobenzoate extends to its use in material science applications as well. Researchers have explored its potential as a precursor for organic electronic materials, such as organic semiconductors and light-emitting diodes (OLEDs). The benzoic acid core provides a stable scaffold for further functionalization, enabling the creation of materials with tailored electronic properties. These materials are crucial for developing next-generation electronic devices that are more efficient and sustainable.
In conclusion, methyl 2-bromo-4-cyanobenzoate (CAS No. 98592-04-2) is a highly versatile intermediate with broad applications across multiple industries. Its unique structural features make it an indispensable tool for synthetic chemists working on pharmaceuticals, agrochemicals, and advanced materials. As research continues to uncover new synthetic pathways and applications, the importance of this compound is likely to grow even further. The ongoing development of innovative technologies and methodologies ensures that methyl 2-bromo-4-cyanobenzoate will remain at the forefront of chemical synthesis for years to come.
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